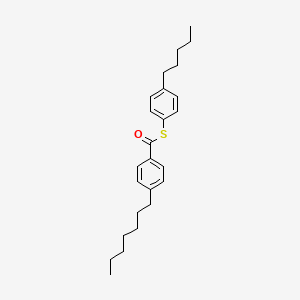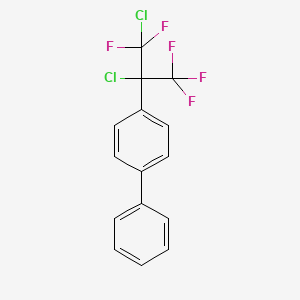
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dichloro-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler molecules.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biphenyl derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of halogenated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialized materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in chemical or biological activity. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Shares a similar halogenated structure but lacks the biphenyl component.
1-chloro-4-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)benzene: Similar in structure but with a single benzene ring instead of a biphenyl.
1-[(2S)-1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl]-4-fluorobenzene: Contains a fluorine atom in addition to the halogenated propyl group.
Uniqueness
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple halogen atoms. This combination imparts distinctive chemical properties, making it valuable for specific applications that require stability and reactivity.
Eigenschaften
CAS-Nummer |
61628-81-7 |
|---|---|
Molekularformel |
C15H9Cl2F5 |
Molekulargewicht |
355.1 g/mol |
IUPAC-Name |
1-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9Cl2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
OFYUKIYJOCSBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


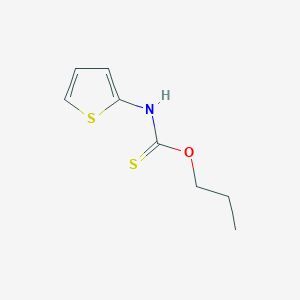
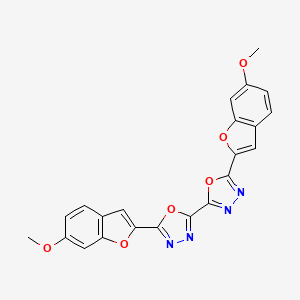
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
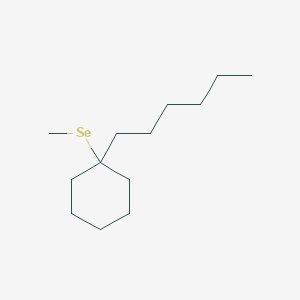
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
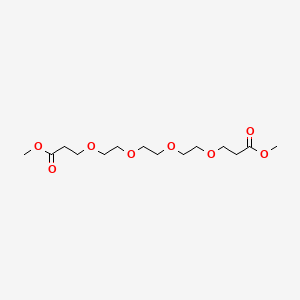
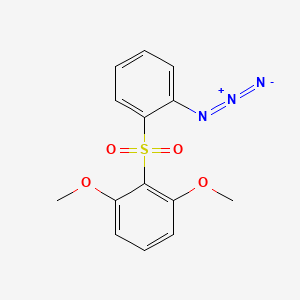
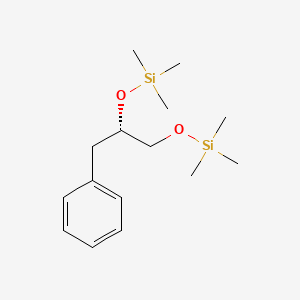
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
